Crosslink Structure: DTDM Forms Thermally Stable Mono-/Di-Sulfide Bonds vs. Elemental Sulfur's Polysulfidic Network
DTDM fundamentally differentiates itself from elemental sulfur by the type of crosslink it forms. Under normal curing conditions, DTDM, as a sulfur donor, primarily forms short mono- and di-sulfide crosslinks between rubber polymer chains . In contrast, conventional elemental sulfur vulcanization produces a network with a significant proportion of longer, less thermally stable polysulfidic crosslinks [1]. This difference is the mechanistic basis for the enhanced heat aging and anti-reversion properties observed in DTDM-cured vulcanizates.
| Evidence Dimension | Predominant Crosslink Type Formed During Vulcanization |
|---|---|
| Target Compound Data | Mono- and di-sulfide crosslinks |
| Comparator Or Baseline | Elemental Sulfur: Mixture of polysulfidic, disulfidic, and monosulfidic crosslinks (with polysulfidic being predominant in conventional systems) |
| Quantified Difference | Qualitative difference in network structure; leads to quantifiable differences in thermal stability (see next evidence item). |
| Conditions | Normal rubber vulcanization conditions (typically 140-180°C) . |
Why This Matters
For procurement, this justifies selecting DTDM over elemental sulfur when the final rubber product requires superior long-term heat aging resistance and dimensional stability, as the crosslink type directly governs these performance attributes.
- [1] The Free Library. (1993). Vulcanization of elastomers. View Source
